2-甲硫基吡啶-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

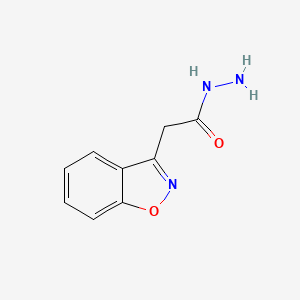

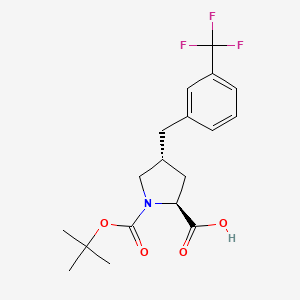

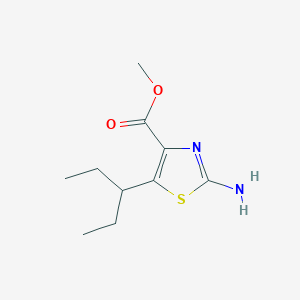

2-Methylthiopyridine-5-boronic acid is a chemical compound that belongs to the class of boronic acids, which are known for their utility in various organic reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are characterized by their boron atom connected to two hydroxyl groups and an organic moiety. In the case of 2-methylthiopyridine-5-boronic acid, the organic moiety includes a pyridine ring, a sulfur atom, and a methyl group, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 2-methylthiopyridine-5-boronic acid, has been described using regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate . These methods provide a general approach for the synthesis of various boronic acids and esters, which can be further functionalized to create a wide range of compounds, including those with methyl and sulfur substituents.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity in chemical reactions. For instance, the X-ray crystal structure of a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate, has been determined, showing the importance of intra and intermolecular interactions in the stability of these compounds . Although the exact structure of 2-methylthiopyridine-5-boronic acid is not provided, similar structural analyses are essential for understanding its reactivity and potential applications.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The synthesis of novel halopyridinylboronic acids and esters demonstrates their ability to undergo Pd-catalyzed coupling with aryl halides, which is a key step in the construction of new pyridine libraries . This suggests that 2-methylthiopyridine-5-boronic acid could also participate in similar coupling reactions, potentially leading to the synthesis of new methylthiopyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid involved careful control of reaction conditions to achieve high yield and purity, indicating the sensitivity of these compounds to experimental parameters . While specific data on 2-methylthiopyridine-5-boronic acid is not provided, it is likely that similar considerations apply to its synthesis and handling.

科学研究应用

荧光化学传感器

硼酸及其衍生物,如2-甲硫基吡啶-5-硼酸,对于开发用于检测生物活性物质的选择性荧光化学传感器至关重要。这些化学传感器在探测碳水化合物和生物活性物质方面起着关键作用,有助于诊断和疾病预防。硼酸与顺式-1,2-或1,3-二醇形成环的相互作用,作为荧光报告物来探测包括L-多巴胺、氟化物、铜离子、汞离子和过氧化氢在内的各种分析物。这种应用突显了硼酸衍生物在制备用于生物和化学传感的工具中的重要性,这对于医学诊断和环境监测至关重要(Huang et al., 2012)。

传感应用

由于与二醇和强Lewis碱(如氟化物或氰化物阴离子)的相互作用,硼酸被广泛应用于传感应用中。这些相互作用使硼酸能够在均相测定和异质检测场景中发挥作用。此外,硼酸与二醇的关键相互作用使其在生物标记、蛋白质操作和修饰、分离以及药物开发中得以应用。硼酸在传感应用中的多功能性证明了它们在科学研究中的重要性,涵盖了从环境监测到生物医学应用(Lacina, Skládal, & James, 2014)。

生物医学应用

源自硼酸的硼酸含聚合物,如2-甲硫基吡啶-5-硼酸,已在各种生物医学应用中显示出显著的潜力,包括治疗HIV、肥胖症、糖尿病和癌症等疾病。这些聚合物因其独特的反应性、溶解性和响应性而备受重视,为新型生物材料的开发提供了新途径。与其他功能性聚合物相比,硼酸含聚合物的利用率较低,这表明在生物医学研究中存在着硼酸聚合物的潜在增长领域,强调了在医疗保健领域进一步探索硼酸聚合物的必要性(Cambre & Sumerlin, 2011)。

抗肿瘤活性

在癌症研究领域,硼酸已被探索其抗肿瘤潜力。一项关于新型功能化的甲基3-(杂)芳基噻吩[3,2-b]吡啶-2-羧酸酯的研究,可能与2-甲硫基吡啶-5-硼酸衍生物的反应性类似,展示了在三阴性乳腺癌(TNBC)细胞系中具有潜在抗肿瘤效果。这项研究强调了硼酸衍生物在肿瘤学中的潜力,特别是在开发针对TNBC等侵袭性癌症类型的治疗方面(Silva et al., 2021)。

催化和有机合成

Boronic acids play a crucial role in catalysis, particularly in the Suzuki-Miyaura coupling reactions, a cornerstone technique in organic synthesis for forming C-C bonds. The versatility of boronic acids, including specific derivatives like 2-Methylthiopyridine-5-boronic acid, enables the efficient synthesis of complex organic molecules, highlighting their significance in drug discovery and materials science. This application showcases the critical role of boronic acids in advancing synthetic methodologies, facilitating the development of new pharmaceuticals and materials (Kinzel, Zhang, & Buchwald, 2010).

属性

IUPAC Name |

(6-methylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWKVPJOPVIIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376379 |

Source

|

| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)pyridin-3-ylboronic acid | |

CAS RN |

321438-86-2 |

Source

|

| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)